molecular formula C10H10N2OS B1479881 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2098090-08-3

3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

Cat. No. B1479881
CAS RN: 2098090-08-3
M. Wt: 206.27 g/mol
InChI Key: BRHUFLZAVNAPJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, there are related studies on the synthesis of similar compounds. For instance, a study reported the synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid . Another study discussed the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives, including the one you’re interested in, have been reported to exhibit excellent antimicrobial activities. They have been tested against various bacteria and fungi and shown promising results compared to standard antibacterial and antifungal drugs .

Antioxidant Properties

These compounds have also been synthesized through green synthetic routes as antioxidants. They play a significant role in protecting against oxidative stress-related diseases .

Biological Applications

The pyrazole derivatives are known for their diverse biological applications. They have shown potential as antidiabetic, anaesthetic, and antioxidant agents among others .

Medicinal Chemistry

Thiophene, a core component of the compound , has a wide range of therapeutic properties. It has significant applications in medicinal chemistry due to its effectiveness in treating various diseases .

Material Science

Thiophene derivatives also attract great interest in material science due to their diverse industrial applications .

Synthesis of Thiophene Derivatives

Recent strategies in the synthesis of thiophene derivatives involve cyclization processes that yield trisubstituted thiophene derivatives with potential for further application development .

Future Directions

The future directions for “3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” could involve further exploration of its synthesis, characterization, and potential biological activities. For instance, a review on the green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives suggests that these compounds can be targeted for the discovery of new drugs and can be readily prepared owing to recent advances in synthetic medicinal chemistry .

properties

IUPAC Name

3-thiophen-2-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-2-9(14-5-1)10-7-6-13-4-3-8(7)11-12-10/h1-2,5H,3-4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHUFLZAVNAPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 2
3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 3
3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 4
3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 5
3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Reactant of Route 6
Reactant of Route 6
3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole

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